4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide
Description
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Properties
IUPAC Name |
4-[2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c20-16-3-1-2-4-17(16)26-19-15(11-25-26)18(23-12-24-19)22-10-9-13-5-7-14(8-6-13)29(21,27)28/h1-8,11-12H,9-10H2,(H2,21,27,28)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQFXTMBYMNBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines, including:
- Osteosarcoma (SaOS-2)
- Leukemic cell lines (K-652, KU-812, HL-60)
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine could enhance solubility through complexation with cyclodextrins, leading to improved antiproliferative effects against these cancer types .
Enzyme Inhibition
The compound is also noted for its ability to inhibit specific enzymes involved in cancer progression and inflammation:
- Cyclooxygenase Enzymes : Inhibition leads to reduced inflammatory responses.
- Src Kinase : A study indicated that derivatives showed potent inhibitory activity against Src kinase with Ki values ranging from 0.21 to 0.51 mM .
Antiviral and Antimicrobial Properties
Beyond anticancer applications, compounds within this chemical class have demonstrated antiviral and antimicrobial activities. Research highlights include:
- Antiviral Activity : Pyrazolo[3,4-d]pyrimidines have shown efficacy against various viral infections .
- Antimicrobial Activity : These compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial properties .
Case Study 1: Pyrazolo[3,4-d]pyrimidines in Cancer Treatment
A comprehensive review highlighted the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. One notable derivative was found to significantly inhibit tumor growth in xenograft models by targeting specific signaling pathways associated with cancer cell proliferation .
Case Study 2: Enzyme Inhibition Mechanisms
In a detailed investigation of enzyme inhibition mechanisms, a derivative of the compound was shown to effectively inhibit cyclooxygenase enzymes in vitro. This inhibition correlated with a reduction in prostaglandin levels in treated cells, suggesting potential applications in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK2/cyclin A2 activity, leading to cell cycle arrest and programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target kinases and have been studied for their anticancer properties.
Uniqueness
4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
The compound 4-(2-{[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN5O2S |
| Molecular Weight | 395.90 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)N)C1=NC=NC2=C1C(Cl)=NN2C3=CC=C(C=C3)C(S(=O)(=O)N)=O |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. The compound has been shown to inhibit specific kinases such as p70S6K and Akt, which are crucial in regulating cell growth and survival. By modulating these pathways, the compound can exert anti-proliferative effects on cancer cells and reduce inflammatory responses.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies have shown that compounds similar to this one can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.75 µM to 4.21 µM .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Mcl-1 .
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties:
- It has been reported to inhibit COX enzymes, particularly COX-2, which plays a critical role in inflammation. The IC50 values for COX-2 inhibition were noted to be around 0.04 µmol .
- In vivo models using carrageenan-induced paw edema have shown that derivatives can effectively reduce inflammation markers .
Study 1: Antitumor Activity
A study conducted by Xia et al. evaluated the antitumor effects of related pyrazolo compounds. The results indicated that certain derivatives exhibited significant growth inhibition in various cancer cell lines, supporting the hypothesis that pyrazolo[3,4-d]pyrimidines could be developed as effective anticancer agents .
Study 2: Neuroprotective Effects
Another investigation focused on neuroinflammation models where pyrazolo derivatives were tested for their ability to mitigate inflammatory responses in microglial cells. The results showed a marked reduction in nitric oxide production and pro-inflammatory cytokines upon treatment with these compounds .
Summary Table of Biological Activities
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, often starting with the pyrazolo[3,4-d]pyrimidine core. For example, coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura) are used to introduce the chlorophenyl and sulfonamide groups. Key steps include:
- Amination : Reacting 1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a bromoethylbenzene intermediate under reflux in DMF with a base like K₂CO₃ .
- Sulfonylation : Introducing the sulfonamide group via reaction with benzene-1-sulfonyl chloride in dichloromethane with triethylamine . Optimization involves adjusting solvents (e.g., DMF vs. THF), catalysts (e.g., Pd for cross-couplings), and temperature gradients to improve yields (typically 60-85%) .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Storage : Keep in a cool, dry environment (<25°C) away from ignition sources, as sulfonamides can decompose under heat .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
Q. Which spectroscopic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.3–7.6 ppm) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ~470 for [M+H]⁺) .
Advanced Research Questions
Q. How can structural modifications improve this compound’s biological activity?
Structure-activity relationship (SAR) studies suggest:
- Chlorophenyl substitution : Replacing the 2-chloro group with electron-withdrawing groups (e.g., NO₂) may enhance target binding affinity .
- Sulfonamide optimization : Introducing bulkier substituents (e.g., cyclopropyl) on the sulfonamide nitrogen can improve metabolic stability . Computational docking (e.g., AutoDock Vina) predicts interactions with kinase domains, guiding rational design .
Q. How should researchers address contradictory data on this compound’s solubility and stability?
- Solubility testing : Use shake-flask methods in buffers (pH 1–7.4) with UV-Vis quantification. For low solubility (<0.1 mg/mL), employ co-solvents (e.g., DMSO) or lipid-based formulations .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) over 4 weeks, monitoring via HPLC. Hydrolysis of the sulfonamide group is a common degradation pathway .
Q. What strategies resolve discrepancies in reported IC₅₀ values across biological assays?
- Assay standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .
- Cellular vs. enzymatic assays : Differences may arise from cell permeability; validate with membrane permeability assays (e.g., PAMPA) .
- Statistical analysis : Apply ANOVA to compare datasets, accounting for variables like cell line heterogeneity or incubation time .
Q. How can in silico modeling predict this compound’s reactivity in novel reactions?
- Quantum chemical calculations : Gaussian or ORCA software models transition states for reactions (e.g., amidation), predicting regioselectivity .
- Machine learning : Train models on existing pyrazolo[3,4-d]pyrimidine reaction data to forecast optimal conditions (e.g., solvent, catalyst) for new transformations .
Q. What methodologies address challenges in scaling up synthesis?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing batch variability .
- DoE (Design of Experiments) : Screen parameters (temperature, stoichiometry) to identify critical factors affecting yield and purity .
Methodological Notes
- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR) .
- Hygroscopicity management : Store the compound in desiccators with silica gel and monitor water content via Karl Fischer titration .
- Computational-experimental integration : Use ICReDD’s platform to iteratively refine reaction pathways based on computational predictions and experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
